molecular formula C12H13NO2S B1596880 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid CAS No. 306936-14-1

2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid

Cat. No. B1596880
CAS RN: 306936-14-1
M. Wt: 235.3 g/mol
InChI Key: MYRBXKXOHIDTFU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid (DTT) is a synthetic compound that has been widely used in scientific research due to its unique structure and properties. DTT belongs to the class of pyrrole-3-carboxylic acid derivatives and is known for its ability to modulate various biological processes.

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid: has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Derivatives of pyrrole, like the one , have been reported to exhibit cytotoxic activity against certain cancer cell lines . This suggests potential for the compound to be used in the synthesis of drugs aimed at treating various types of cancer.

Materials Science: Synthesis of Elastomer Composites

In materials science, pyrrole compounds are utilized in the synthesis of elastomer composites. These composites have applications in creating materials with low gas permeability, which is crucial for industries that require materials with high durability and resistance to environmental factors .

Environmental Science: Catalysts for Oxygen Reduction Reactions

The related compound 2,5-Dimethyl-3-pyrroline has been used in the synthesis of catalysts for oxygen reduction reactions (ORR). These catalysts are essential for environmental applications, such as in fuel cells, which are a clean energy technology .

Analytical Chemistry: Development of Dyes and Sensors

Pyrrole derivatives are integral in the development of dyes and sensors in analytical chemistry. For example, they are used in the synthesis of boron dipyrromethene (BODIPY) dyes, which are known for their applications in fluorescence-based sensors and imaging agents .

Agriculture: Pesticide and Biocidal Product Use

The safety data sheet for 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid indicates its use in laboratory chemicals with potential applications in food, drug, pesticide, or biocidal product use . This highlights its relevance in agricultural chemistry, where it could be used in the development of new pesticides or biocides.

Biochemistry: Antimalarial Drug Discovery

In biochemistry, pyrrole compounds have been utilized in the discovery of antimalarial drugs. The structural features of pyrrole are conducive to the development of compounds with antimalarial properties, which is critical in the fight against malaria .

properties

IUPAC Name

2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-8-6-11(12(14)15)9(2)13(8)7-10-4-3-5-16-10/h3-6H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRBXKXOHIDTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371264
Record name 2,5-Dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid

CAS RN

306936-14-1
Record name 2,5-Dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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